molecular formula C7H6BrN3 B1440848 7-Bromo-1H-indazol-5-amine CAS No. 953411-10-4

7-Bromo-1H-indazol-5-amine

Cat. No. B1440848
M. Wt: 212.05 g/mol
InChI Key: LSETWFZXDOPPQM-UHFFFAOYSA-N
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Description

7-Bromo-1H-indazol-5-amine is a chemical compound with the CAS Number: 953411-10-4 . It has a molecular weight of 212.05 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 7-Bromo-1H-indazol-5-amine is C7H6BrN3 . It contains three carbon atoms, two nitrogen atoms, one bromine atom, and six hydrogen atoms .


Physical And Chemical Properties Analysis

7-Bromo-1H-indazol-5-amine is a solid at room temperature . It has a molecular weight of 212.05 . The predicted boiling point is 426.5±25.0 °C . The predicted density is 1.867 . The predicted pKa is 12.34±0.40 .

Scientific Research Applications

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

  • Pharmaceutical Field

    • Application : Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • Methods of Application : The methods of application or experimental procedures would depend on the specific derivative and its intended use. For example, in drug development, these compounds would typically be synthesized in a lab and then tested in vitro (in a test tube or petri dish) and in vivo (in a living organism) for their pharmacological activities .
    • Results or Outcomes : Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules . For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
  • Antimicrobial Research

    • Application : The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied .
    • Methods of Application : The compounds were likely tested against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
    • Results or Outcomes : It was found that the majority of the compounds had moderate-to-high activity against the test cultures . In particular, 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole was found to have high antistaphylococcal activity .
  • Antihypertensive Research

    • Application : Indazole-containing compounds have been studied for their potential as antihypertensive agents .
    • Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their antihypertensive activities .
    • Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
  • Antidepressant Research

    • Application : Some indazole derivatives have been explored for their antidepressant effects .
    • Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their antidepressant activities .
    • Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
  • Anti-inflammatory Research

    • Application : Indazole-containing compounds have been studied for their potential as anti-inflammatory agents .
    • Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their anti-inflammatory activities .
    • Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
  • HIV Treatment

    • Application : 7-Bromo-4-chloro-1H-indazol-3-amine is a heterocyclic fragment used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .
    • Methods of Application : This compound would be synthesized and then tested in vitro and in vivo for its antiviral activities .
    • Results or Outcomes : Lenacapavir has shown promising results in the treatment of HIV-1 infections .
  • Antidiabetic Research

    • Application : Some indazole derivatives have been explored for their antidiabetic effects .
    • Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their antidiabetic activities .
    • Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
  • Antioxidant Research

    • Application : Indazole-containing compounds have been studied for their potential as antioxidants .
    • Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their antioxidant activities .
    • Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
  • Anti-amoebic Research

    • Application : Some indazole derivatives have been explored for their anti-amoebic effects .
    • Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their anti-amoebic activities .
    • Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
  • Antihelmintic Research

    • Application : Indazole-containing compounds have been studied for their potential as antihelmintic agents .
    • Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their antihelmintic activities .
    • Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
  • Antifungal Research

    • Application : Indazole-containing compounds have been studied for their potential as antifungal agents .
    • Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their antifungal activities .
    • Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .
  • Ulcerogenic Research

    • Application : Some indazole derivatives have been explored for their ulcerogenic effects .
    • Methods of Application : These compounds would be synthesized and then tested in vitro and in vivo for their ulcerogenic activities .
    • Results or Outcomes : The specific results would depend on the particular derivative and its pharmacological properties .

Safety And Hazards

7-Bromo-1H-indazol-5-amine has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

7-bromo-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSETWFZXDOPPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676668
Record name 7-Bromo-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-indazol-5-amine

CAS RN

953411-10-4
Record name 7-Bromo-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of iron (Aldrich 99.99+%, 13.85 g, 248.0 mmol) and crude 7-bromo-5-nitro-1H-indazole (20.00 g, 82.63 mmol) in glacial acetic acid (100 mL) was heated at about 80° C. in a 2-neck round bottom flask equipped with a mechanical stirrer and a nitrogen line with a bubbler. After about 2.5 hours, MeOH (100 mL) was added, warmed, and filtered hot through Celite®. The Celite® pad was washed with additional MeOH (4×100 mL) and the combined organic layers were concentrated under reduced pressure. The residues were basified to pH ˜7 using aqueous Na2CO3 (2M) and the product was extracted into EtOAc (1 L) over about 16 hours. The layers were separated and the aqueous layer was further extracted with additional EtOAc (3×500 mL). The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, decanted, and concentrated. The resulting solid was pre-adsorbed onto silica and purified by silica gel chromatography using heptane/EtOAc (1:1) as the eluent to afford 7-bromo-1H-indazol-5-ylamine (6.92 g, 40%); 1H NMR (DMSO-d6, 400 MHz) 12.92 (br s, 1H), 7.87 (s, 1H), 7.03 (d, J=1.6 Hz, 1H), 6.77 (d, J=1.2 Hz, 1H) 4.96 (br s, 2H); LC-MS (Table 1, Method e) Rt 0.83.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
13.85 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Hao, W Huang, X Li, J Guo, M Chen, Z Yan… - European Journal of …, 2017 - Elsevier
Upon analysis of the reported crystal structure of PAK4 inhibitor KY04031 (PAK4 IC 50 á=á0.790áμM) in the active site of PAK4, we investigated the possibility of changing the triazine …
Number of citations: 18 www.sciencedirect.com

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